

# Application Notes and Protocols for Measuring $\delta^{53}\text{Cr}$ in Marine Carbonates

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## Compound of Interest

Compound Name: Chromium-53

Cat. No.: B1251796

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## Introduction

Chromium (Cr) stable isotopes, particularly the  $\delta^{53}\text{Cr}$  value, have emerged as a powerful proxy for reconstructing past redox conditions in marine environments.<sup>[1][2][3]</sup> The isotopic composition of chromium in marine carbonates can provide insights into the oxygenation levels of ancient oceans and atmospheres.<sup>[4][5]</sup> This is because the dominant form of dissolved Cr in oxic seawater is hexavalent chromium (Cr(VI)) as chromate (CrO<sub>4</sub><sup>2-</sup>), which is isotopically heavier than the trivalent chromium (Cr(III)) found in crustal rocks.<sup>[6]</sup> The reduction of Cr(VI) to Cr(III), a key process in marine environments, leads to significant isotopic fractionation, making the  $\delta^{53}\text{Cr}$  of sedimentary archives a sensitive recorder of redox changes.<sup>[7]</sup> This document provides a detailed protocol for the measurement of  $\delta^{53}\text{Cr}$  in marine carbonates, intended for researchers in geochemistry, paleoceanography, and related fields.

The protocol outlines the necessary steps from sample preparation to mass spectrometric analysis, emphasizing the use of a double spike technique to ensure high precision and accuracy.<sup>[8]</sup>

## Experimental Protocols

The overall workflow for the determination of  $\delta^{53}\text{Cr}$  in marine carbonates involves four main stages: (1) sample preparation and leaching, (2) addition of a 50Cr-54Cr double spike, (3) purification of chromium using ion-exchange chromatography, and (4) isotopic analysis by multi-collector inductively coupled plasma mass spectrometry (MC-ICP-MS).

## Sample Preparation and Leaching

The initial step aims to selectively extract chromium from the carbonate fraction of the sample while minimizing contamination from other mineral phases.

- **Sample Size:** Weigh 50–1000 mg of powdered carbonate sample. The exact amount will depend on the expected Cr concentration, with the goal of obtaining approximately 1 µg of Cr from the carbonate fraction.[9]
- **Leaching:** Treat the powdered sample with 5% acetic acid. The volume of acid will vary depending on the sample size (e.g., 6–30 mL).[9] This weak acid preferentially dissolves the carbonate minerals, leaving most silicate and oxide minerals intact.
- **Agitation:** Gently agitate the sample and acid mixture for a specified period (e.g., several hours) to ensure complete dissolution of the carbonate phase.
- **Centrifugation and Separation:** Centrifuge the sample to separate the leachate (containing dissolved carbonate and associated Cr) from the residual solid material. Carefully collect the supernatant.
- **Residue Analysis (Optional):** The remaining residue can be dried and subjected to a more aggressive acid digestion (e.g., with an HF + HNO<sub>3</sub> mixture) to determine the Cr concentration in the non-carbonate fraction.[9]

## Double Spike Addition

To correct for mass-dependent isotopic fractionation that occurs during sample processing and mass spectrometric measurement, a 50Cr-54Cr double spike with a known isotopic composition is added to the sample.[8]

- **Spiking:** An appropriate amount of a calibrated 50Cr-54Cr double spike is added to the leachate. The ideal sample-to-spike ratio should be optimized to minimize error propagation.
- **Equilibration:** The spiked sample is then heated and treated with a strong acid, such as aqua regia or 6 mol/L HCl at >130°C for at least 2 hours, to ensure complete equilibration between the sample chromium and the spike.[9][10] The sample is then evaporated to dryness.

## Chromium Purification

A multi-step ion-exchange chromatography procedure is required to separate Cr from the sample matrix, which can cause isobaric interferences during mass spectrometric analysis.[\[7\]](#) [\[8\]](#)[\[11\]](#)

- Column Chemistry: A common method involves a three-step ion exchange procedure to effectively separate Cr from various matrix elements.[\[8\]](#) This typically includes cation and anion exchange resins. The exact resins and elution schemes can vary between laboratories.
- Interference Removal: The purification process is critical for removing elements that can cause isobaric interferences on the measured Cr isotopes, such as titanium (50Ti), vanadium (50V), and iron (54Fe).[\[12\]](#)
- Procedural Blanks: It is essential to process procedural blanks alongside the samples to monitor for any potential Cr contamination from reagents and laboratory procedures. Total procedural blanks should be kept low, ideally <0.5 ng of Cr.[\[8\]](#)

## Isotopic Analysis by MC-ICP-MS

The final step is the high-precision measurement of the chromium isotope ratios using a multi-collector inductively coupled plasma mass spectrometer (MC-ICP-MS).[\[12\]](#)[\[13\]](#)

- Instrumentation: A high-resolution MC-ICP-MS is used for the analysis. The instrument is typically equipped with multiple Faraday collectors to simultaneously measure the ion beams of the different Cr isotopes (50Cr, 52Cr, 53Cr, 54Cr) as well as interfering species.[\[12\]](#)
- Data Acquisition: Data is acquired in static mode, with isotopes of interest and potential interferences monitored on different collectors.[\[12\]](#) For example, 49Ti, 51V, and 56Fe may be monitored to correct for interferences on 50Cr and 54Cr.[\[12\]](#)
- Mass Bias Correction: The instrumental mass bias and any fractionation induced during sample preparation are corrected using the 50Cr-54Cr double spike.[\[8\]](#) The data reduction involves an iterative mathematical procedure to deconvolve the contributions of the sample, spike, and natural isotopic abundances.

- Standard Bracketing: While the double spike method is robust, analyzing a certified reference material (e.g., NIST SRM 979) with a known Cr isotopic composition is crucial for quality control and to ensure accuracy.[14]

## Data Presentation

The following tables summarize key quantitative data associated with the protocol for measuring  $\delta^{53}\text{Cr}$  in marine carbonates.

Table 1: Sample Processing Parameters

Parameter	Value	Reference
Sample Mass	50 - 1000 mg	[9]
Target Cr Amount	$\sim 1 \mu\text{g}$	[9]
Leaching Reagent	5% Acetic Acid	[9]
Spike	50Cr–54Cr double spike	[9][10]
Equilibration	6 mol/L HCl, $>130^\circ\text{C}$ , 2 h	[9]
Total Procedural Blank	$< 0.5 \text{ ng}$	[8]

Table 2: MC-ICP-MS Analytical Parameters

Parameter	Typical Value/Setting	Reference
Instrument	Multi-Collector ICP-MS	[7][12]
Sample Introduction	Desolvating Nebulizer	[15]
Monitored Isotopes	50Cr, 52Cr, 53Cr, 54Cr	[12]
Monitored Interferences	49Ti, 51V, 56Fe	[12]
Data Acquisition Mode	Static	[12]
External Precision (2SD)	0.01–0.07‰	[8][16]

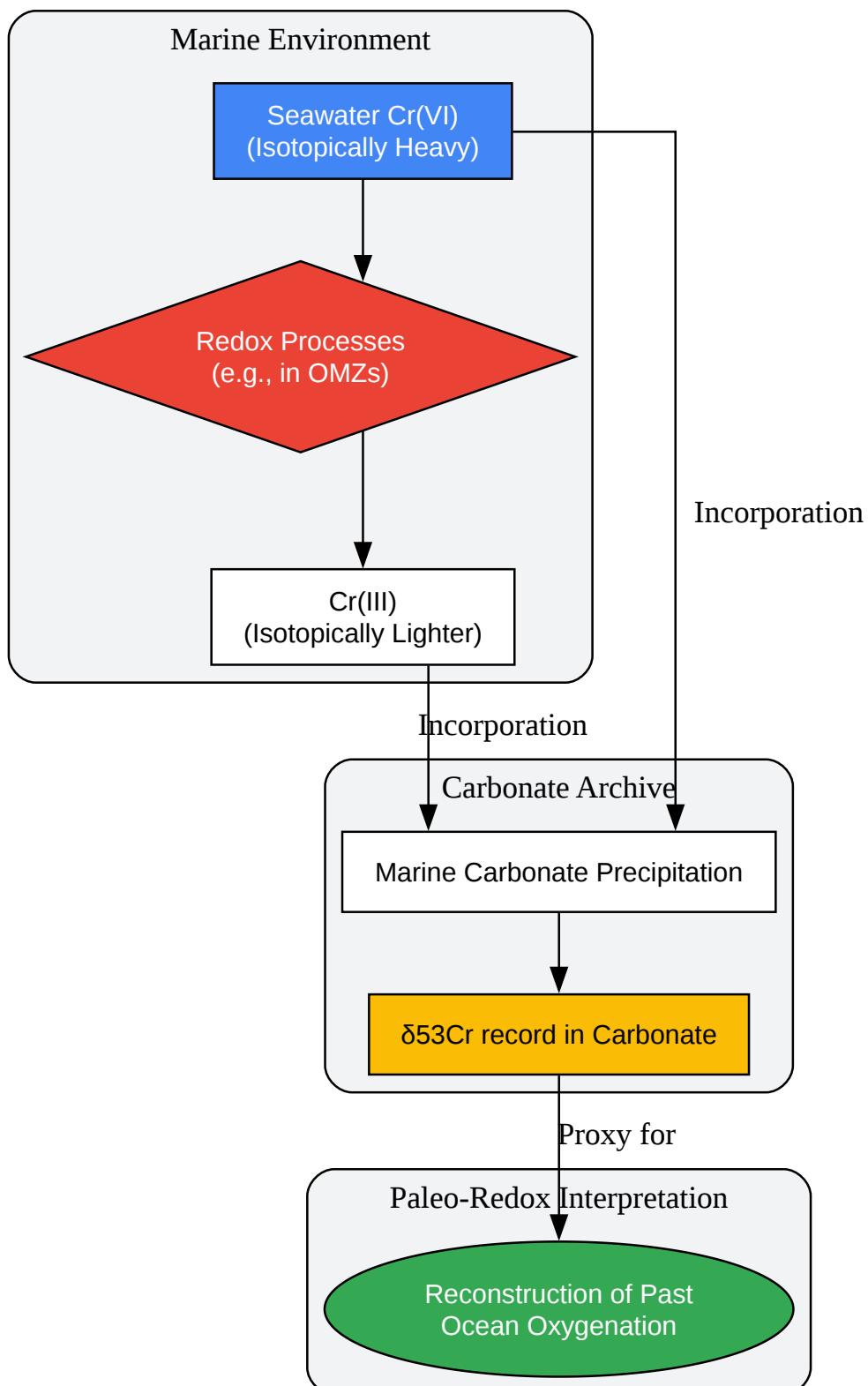
## Visualizations

The following diagrams illustrate the experimental workflow for the  $\delta^{53}\text{Cr}$  analysis in marine carbonates.



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Caption: Experimental workflow for  $\delta^{53}\text{Cr}$  analysis in marine carbonates.

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Caption: Logical relationship of Cr isotopes as a paleo-redox proxy.

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